molecular formula C13H15FN2O B1490996 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2098095-44-2

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No.: B1490996
CAS No.: 2098095-44-2
M. Wt: 234.27 g/mol
InChI Key: JAGLWLLBMGHJDT-UHFFFAOYSA-N
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Description

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol is an organic compound with notable properties due to its unique molecular structure. This compound is part of the pyrazole family and contains a fluoroethyl group, which often imparts distinctive chemical behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the formation of a pyrazole ring, followed by the introduction of the fluoroethyl group. One possible synthetic route might involve the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring. Subsequent alkylation with fluoroethyl reagents can complete the synthesis. The reaction conditions often require mild temperatures and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized routes that enhance yield and purity. Large-scale syntheses might employ catalytic methods or continuous flow techniques to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

  • Oxidation: : The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

  • Reduction: : Reduction of the pyrazole ring or the fluoroethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : The fluoroethyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions Used

  • Oxidation: : PCC, MnO2, chromium trioxide (CrO3).

  • Reduction: : LiAlH4, sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as thiols, amines, or alcohols, often under basic conditions.

Major Products Formed

Depending on the reactions, major products can include ketones, aldehydes, secondary alcohols, or various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and stability, particularly in the synthesis of complex molecules.

Biology

Biologically, 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol may be explored for its potential as a biochemical probe due to the presence of the fluorine atom, which can be useful in imaging techniques like PET scans.

Medicine

Medically, compounds of this type are investigated for their potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used as an intermediate in the synthesis of pharmaceuticals or agrochemicals, leveraging its reactive sites for further functionalization.

Mechanism of Action

The mechanism of action for 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol typically involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity or modify the metabolic stability of the compound. Pathways involved often include signal transduction mechanisms where the compound acts as an inhibitor or modulator.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(2-chloroethyl)-1H-pyrazole: : Similar in structure but with a chloroethyl group.

  • 3-Phenyl-1-(2-hydroxyethyl)-1H-pyrazole: : Has a hydroxyethyl group instead of a fluoroethyl group.

Uniqueness

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol stands out due to the presence of the fluoroethyl group, which can impart unique physical and chemical properties, such as increased lipophilicity or altered metabolic pathways, distinguishing it from its analogs.

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Properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-7-8-16-10-12(6-9-17)13(15-16)11-4-2-1-3-5-11/h1-5,10,17H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGLWLLBMGHJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
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2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
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2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
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2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
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2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol

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